Pyridoxine serinate

Description

Structure

3D Structure

Properties

CAS No. |

14942-12-2 |

|---|---|

Molecular Formula |

C11H16N2O5 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

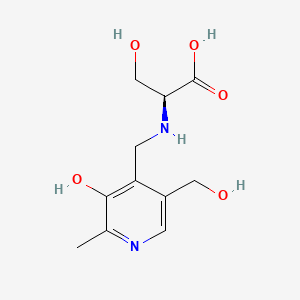

(2S)-3-hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propanoic acid |

InChI |

InChI=1S/C11H16N2O5/c1-6-10(16)8(7(4-14)2-12-6)3-13-9(5-15)11(17)18/h2,9,13-16H,3-5H2,1H3,(H,17,18)/t9-/m0/s1 |

InChI Key |

DUJPDBHMHIVXOJ-VIFPVBQESA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)CN[C@@H](CO)C(=O)O)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC(CO)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine serinate typically involves the reaction of pyridoxine with serine under specific conditions. The process may include steps such as protection of hydroxyl groups, activation of carboxyl groups, and coupling reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of pyridoxine and its derivatives, including this compound, often involves large-scale chemical synthesis using methods that ensure high yield and purity. The production process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine serinate can undergo various chemical reactions, including:

Oxidation: Conversion to pyridoxal or pyridoxal phosphate.

Reduction: Formation of pyridoxamine.

Substitution: Replacement of functional groups to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products:

Oxidation: Pyridoxal, pyridoxal phosphate.

Reduction: Pyridoxamine.

Substitution: Various pyridoxine derivatives with modified functional groups.

Scientific Research Applications

Therapeutic Uses

Pyridoxine serinate is primarily recognized for its role in treating conditions related to vitamin B6 deficiency. Its applications can be categorized as follows:

- Vitamin B6 Deficiency Treatment : this compound is utilized to address deficiencies that may arise from inadequate dietary intake or malabsorption issues. It helps restore normal physiological functions by replenishing the active forms of vitamin B6 in the body, particularly pyridoxal 5'-phosphate (PLP), which is crucial for numerous enzymatic reactions .

- Pyridoxine-Dependent Epilepsy : This condition is characterized by seizures that do not respond to conventional antiepileptic medications. This compound has been shown to be effective in managing this rare form of epilepsy, with patients experiencing significant seizure reduction upon administration .

- Neuropathy Prevention : this compound is also indicated for preventing neuropathy associated with certain medications, such as isoniazid, which can deplete vitamin B6 levels .

- Nausea and Vomiting in Pregnancy : In combination with doxylamine, this compound is used to treat nausea and vomiting during pregnancy, providing relief for many women experiencing these symptoms .

Biochemical Mechanisms

The efficacy of this compound can be attributed to its role as a coenzyme in several metabolic pathways:

- Amino Acid Metabolism : this compound plays a vital role in the transamination and decarboxylation of amino acids, which are essential processes for protein synthesis and neurotransmitter production .

- Neurotransmitter Synthesis : It is involved in the synthesis of key neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), which are crucial for maintaining neurological health .

- Glycogenolysis and Gluconeogenesis : this compound aids in converting glycogen to glucose and synthesizing glucose from non-carbohydrate sources, thus playing a significant role in energy metabolism .

Case Studies

Several clinical case studies highlight the effectiveness of this compound in various medical conditions:

Mechanism of Action

Pyridoxine serinate exerts its effects primarily through its conversion to pyridoxal phosphate, an active coenzyme involved in numerous enzymatic reactions. Pyridoxal phosphate acts as a cofactor for enzymes involved in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. It also plays a role in the regulation of gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

- Pyridoxine : Contains a hydroxymethyl group at the C4 position of the pyridine ring .

- Pyridoxal : Features an aldehyde group at C4, enabling direct participation in enzymatic reactions without phosphorylation .

- Pyridoxamine: Includes an aminomethyl group at C4, structurally similar to pyridoxine but with distinct biochemical interactions .

Biochemical Roles

Pharmacological and Clinical Efficacy

α-Glucosidase Inhibition

Pyridoxal demonstrates the highest inhibitory activity (IC₅₀: 4.15 mg/mL), followed by pyridoxamine and pyridoxine (IC₅₀: 5.02 mg/mL), suggesting structural determinants influence potency .

Antioxidant Activity

- However, it shows weak superoxide anion scavenging and lipid peroxidation inhibition compared to phenolic compounds .

- Pyridoxal/Pyridoxamine: Limited data, but structural similarities imply comparable or weaker antioxidant profiles .

Key Research Findings and Controversies

Conflicting Antioxidant Data

While in silico studies highlight pyridoxine's ·OH radical quenching efficiency , experimental models show weaker activity compared to phenolic antioxidants . This discrepancy may arise from differences in assay conditions or radical species targeted.

Comparative Data Table

Q & A

Q. What are the key physicochemical properties of pyridoxine serinate, and how do they influence experimental design?

this compound’s dissociation constants (pKa) and solubility are critical for designing stability studies. Thermodynamic dissociation constants at 298.15 K are pK₁ = 4.85 ± 0.02 and pK₂ = 8.96 ± 0.03, derived from equilibrium calculations using programs like "KEV" to model pH-dependent speciation . These values inform buffer selection for in vitro assays and storage conditions. For example, solutions below pH 4.8 will predominantly retain the protonated form, affecting bioavailability in pharmacokinetic models.

Q. What analytical methods are validated for quantifying this compound in complex matrices?

UV-Vis spectrophotometry with robust regression models (e.g., RANSAC or Theil-Sen) is effective for resolving overlapping spectral peaks, such as in ternary mixtures with caffeine or thiamine. Wilcoxon rank tests confirm no significant difference between experimental and predicted pyridoxine HCl concentrations (p > 0.3 for RANSAC/Theil-Sen), making these methods suitable for high-throughput pharmaceutical analysis . HPLC protocols from pharmacopoeial standards (e.g., European Pharmacopoeia) are recommended for purity assessments, with separation conditions optimized for serinate derivatives .

Q. How do researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

Studies should follow EMA/CHMP guidelines for fixed-dose combinations, leveraging bioequivalence data from mono-component analyses (e.g., pyridoxine delayed-release tablets). Integrated pharmacokinetic studies, such as cross-over designs comparing oral solutions and gastro-resistant formulations, validate absorption profiles without drug-drug interactions . Dose-response curves in animal models (e.g., white poultry) use quadratic regression to estimate 95% efficacy thresholds, ensuring translatability to human dosing .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability be systematically resolved?

Contradictions often arise from pH-dependent degradation pathways or matrix effects. Researchers should:

- Replicate experiments using standardized buffers (pH 4–9) and track degradation via LC-MS.

- Apply ANOVA to compare batch variability, with post hoc tests (e.g., Tukey’s HSD) identifying outlier conditions.

- Cross-reference thermodynamic models (e.g., "KEV" program outputs) with empirical data to isolate confounding factors like temperature or ionic strength .

Q. What experimental designs optimize the detection of this compound’s synergistic effects in combination therapies?

Use factorial designs (e.g., 2×2 matrices) to test interactions with co-administered drugs. For example:

- Independent Variables: this compound dose (low/high) + adjuvant (e.g., doxylamine).

- Dependent Variables: Plasma homocysteine levels (biomarker for efficacy).

- Analysis: Mixed-effects models to account for inter-subject variability, with Bonferroni correction for multiple comparisons .

Q. How should researchers address gaps in thermodynamic data (e.g., enthalpy changes) for this compound?

Isothermal titration calorimetry (ITC) can fill gaps in acid-base interaction heats. Protocols include:

- Titrating serinate into buffered solutions at physiological pH.

- Validating results against computational chemistry models (DFT/MD simulations).

- Reporting ΔH and ΔS values with error margins (±5%) to align with existing dissociation constants .

Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy across heterogeneous studies?

- Data Harmonization: Convert outcomes to standardized metrics (e.g., Cohen’s d for effect sizes).

- Heterogeneity Testing: Use Q-statistics and I² indices; if I² > 50%, apply random-effects models.

- Bias Adjustment: Trim-and-fill analysis to correct for publication bias in small-sample studies .

Methodological Guidelines

- Literature Review: Prioritize primary sources (e.g., Journal of Pharmaceutical and Biomedical Analysis) over aggregator sites. Use PICOT framework to structure clinical questions: Population, Intervention, Comparison, Outcome, Timeframe .

- Ethical Reporting: Disclose all experimental conditions (e.g., pH, temperature) to avoid selective data bias. Use plagiarism software (e.g., iThenticate) to ensure originality .

- Data Reproducibility: Publish raw spectra, regression code, and ANOVA tables as supplementary materials, adhering to Beilstein Journal’s guidelines for compound characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.